molecular formula C25H42O7 B12777276 [(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate

Cat. No.: B12777276
M. Wt: 454.6 g/mol
InChI Key: VBPODEAYFUFNNY-FYLZJVSCSA-N
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Description

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[112101,1004,8]hexadecanyl] pentanoate is a complex organic compound characterized by its multiple hydroxyl groups and a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate involves multiple steps, including the formation of the tetracyclic core and the introduction of hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate can be compared with other similar compounds, such as:

  • [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate.

The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H42O7

Molecular Weight

454.6 g/mol

IUPAC Name

[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate

InChI

InChI=1S/C25H42O7/c1-6-7-8-19(28)32-20-14-9-10-15-23(5,30)16-11-17(26)21(2,3)25(16,31)18(27)12-24(15,20)13-22(14,4)29/h14-18,20,26-27,29-31H,6-13H2,1-5H3/t14-,15-,16-,17-,18-,20?,22+,23+,24?,25-/m0/s1

InChI Key

VBPODEAYFUFNNY-FYLZJVSCSA-N

Isomeric SMILES

CCCCC(=O)OC1[C@@H]2CC[C@@H]3C1(C[C@@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O

Canonical SMILES

CCCCC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O

Origin of Product

United States

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